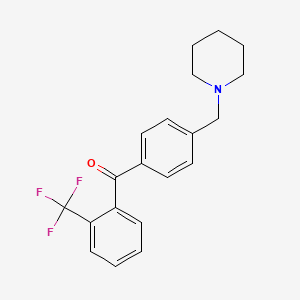

4'-Piperidinomethyl-2-trifluoromethylbenzophenone

Descripción

Chemical Identity and Nomenclature

The compound is formally identified by the IUPAC name [4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone . Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C~20~H~20~F~3~NO |

| Molecular weight | 347.4 g/mol |

| CAS Registry Number | 898775-32-1 |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

| InChIKey | MBTOGVFKJWVFTG-UHFFFAOYSA-N |

Synonyms include 4'-(piperidin-1-ylmethyl)-2-(trifluoromethyl)benzophenone and methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- . The piperidinomethyl group at the 4' position and the electron-withdrawing trifluoromethyl group at the 2 position define its stereoelectronic profile.

Historical Development in Heterocyclic Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, has been integral to organic synthesis since its isolation in 1850 by Thomas Anderson . Its industrial production via pyridine hydrogenation ([C~5~H~5~N + 3 H~2~ → C~5~H~10~NH]) enabled widespread use in alkaloid and pharmaceutical synthesis.

Benzophenone derivatives gained prominence in the 20th century for their bioactivity. The integration of piperidine into benzophenones emerged from efforts to enhance pharmacokinetic properties, such as blood-brain barrier permeability . For example, piperidine-containing analogs of ceritinib and alectinib demonstrated improved CNS bioavailability . The specific development of 4'-piperidinomethyl-2-trifluoromethylbenzophenone aligns with medicinal chemistry strategies to optimize target affinity through fluorination and heterocyclic substitution .

Position Within Benzophenone Derivatives

Benzophenones are diaryl ketones with diverse applications. This compound belongs to a subclass modified with piperidine and fluorine groups. Key structural comparisons with related derivatives are outlined below:

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidinomethyl group facilitates interactions with biological targets, such as enzymes and receptors . For instance, benzophenone-piperidine hybrids have shown inhibitory activity against p38 MAPK (IC~50~ = 0.027 μM) , underscoring their therapeutic potential.

Structural and Electronic Features

Propiedades

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-7-3-2-6-17(18)19(25)16-10-8-15(9-11-16)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTOGVFKJWVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642703 | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-32-1 | |

| Record name | Methanone, [4-(1-piperidinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Benzophenone Core

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride derivative + substituted benzene, AlCl3 catalyst, anhydrous conditions, 0–25°C | Control of temperature critical to avoid polyacylation; anhydrous conditions prevent hydrolysis |

| Purification | Recrystallization from ethanol or chromatography | Ensures removal of unreacted starting materials and side products |

Introduction of Trifluoromethyl Group

| Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Starting with trifluoromethyl-substituted benzoyl chloride | Commercially available or synthesized via halogenation and trifluoromethylation | Used directly in Friedel-Crafts step | High regioselectivity; avoids post-synthesis modification |

| Electrophilic trifluoromethylation | Trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives, Cu or Ag catalysts | Mild heating (50–80°C), inert atmosphere | Requires careful control to prevent over-substitution |

Attachment of Piperidinomethyl Group

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Benzophenone derivative with halomethyl group + piperidine, base (NaH or K2CO3), DMF or THF solvent, reflux 6–12 hours | Polar aprotic solvents enhance nucleophilicity; inert atmosphere recommended |

| Reductive amination (alternative) | Benzophenone aldehyde intermediate + piperidine, reducing agent (NaBH3CN), methanol solvent | Provides selective formation of piperidinomethyl group; mild conditions |

| Purification | Recrystallization (aqueous acetone) or chromatography | Achieves >95% purity; melting point ~138–149.5°C depending on polymorph |

Reaction Parameters and Optimization

| Parameter | Effect | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures increase reaction rate but risk side reactions | Maintain 80–100°C for substitution; avoid >120°C |

| Solvent | Polar aprotic solvents favor nucleophilic substitution | Use DMF or DMSO; consider solvent-free microwave irradiation for efficiency |

| Stoichiometry | Excess piperidine can lead to over-alkylation | Use stoichiometric or slight excess; monitor reaction progress |

| Catalyst | Lewis acids for acylation; bases for substitution | Aluminum chloride for acylation; sodium hydride or potassium carbonate for substitution |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time causes degradation | 6–12 hours typical; monitor by TLC or HPLC |

Analytical Characterization

| Technique | Purpose | Typical Observations |

|---|---|---|

| Melting Point (mp) | Purity assessment | Reported mp ranges from 138°C to 149.5°C; discrepancies indicate polymorphs or impurities |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H NMR: signals for piperidine protons (δ ~2.0 ppm multiplet), aromatic protons; ^19F NMR: trifluoromethyl group at −60 to −70 ppm |

| Elemental Analysis | Empirical formula verification | C, H, N within ±0.3% of theoretical values |

| High-Performance Liquid Chromatography (HPLC) | Purity and reaction monitoring | Purity >98% required for research-grade material |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS confirms molecular ion; fragmentation patterns analyzed |

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | Benzoyl chloride (with CF3), benzene derivative, AlCl3 | 0–25°C, anhydrous | 70–85 | Core benzophenone formation |

| 2 | Electrophilic trifluoromethylation (if not pre-substituted) | CF3I, Cu catalyst | 50–80°C, inert atmosphere | 60–75 | Alternative to pre-substituted benzoyl chloride |

| 3 | Nucleophilic substitution | Benzophenone halomethyl derivative + piperidine, NaH or K2CO3, DMF | Reflux 6–12 h | 70–80 | Final piperidinomethyl attachment |

| 4 | Purification | Recrystallization or chromatography | Ambient to mild heating | — | Ensures high purity |

Análisis De Reacciones Químicas

4’-Piperidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzophenone moiety, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

4’-Piperidinomethyl-2-trifluoromethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4’-Piperidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following benzophenone derivatives share structural similarities with 4'-Piperidinomethyl-2-trifluoromethylbenzophenone:

Compound A : (4-Chloro-2-fluorophenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Substituents: 4-Chloro and 2-fluoro on one aromatic ring. 4-Methylpiperazinomethyl group at the 3' position.

- CAS : 898789-18-9 .

- Key Differences :

- Piperazine ring (two nitrogen atoms) instead of piperidine.

- Halogen substituents (Cl, F) instead of -CF₃.

Compound B : 3'-Cyano-2-(4-methylpiperazinomethyl)benzophenone

Comparative Data Table

*Estimated based on substituent addition to benzophenone (C₁₃H₁₀O).

Functional Implications

Electronic Effects: The -CF₃ group in the target compound is a stronger electron-withdrawing group compared to -Cl/-F in Compound A or -CN in Compound B. This enhances electrophilic reactivity and stability against oxidative metabolism . Piperidine (target) vs.

Steric and Binding Interactions: The 4'-piperidinomethyl group in the target compound may occupy a distinct spatial region compared to the 3'-piperazinomethyl group in Compound A, affecting receptor-binding selectivity. Cyano groups (Compound B) enable hydrogen bonding, while -CF₃ (target) primarily contributes to hydrophobic interactions .

Pharmacokinetic Considerations: Trifluoromethylation is associated with prolonged half-life due to resistance to cytochrome P450 enzymes, a noted advantage over halogenated analogs like Compound A .

Research and Application Context

- Fluorinated benzophenones are frequently explored as intermediates in kinase inhibitor synthesis .

- Piperazine/piperidine moieties are common in CNS drugs due to their ability to cross the blood-brain barrier .

Actividad Biológica

4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H18F3N

- Molecular Weight : 337.35 g/mol

The compound features a piperidine ring attached to a benzophenone structure, with a trifluoromethyl group that enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This action is facilitated by the piperidine moiety, which can interact with various enzymes involved in these processes.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The trifluoromethyl group is believed to enhance its binding affinity to target proteins involved in cancer progression .

In Vitro Studies and Cytotoxicity

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1/S phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation and induction of necrosis |

These results suggest that the compound has selective toxicity toward cancer cells while exhibiting lower toxicity toward normal cells, making it a promising candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 4'-Morpholinomethyl-2-trifluoromethylbenzophenone | Moderate | High | Morpholine ring enhances solubility |

| 4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone | High | Moderate | Thiomorpholine group provides unique reactivity |

| This compound | High | High | Piperidine enhances interaction with proteins |

The piperidine structure in this compound contributes to its enhanced biological activity compared to its analogs, particularly in terms of antimicrobial potency and anticancer efficacy .

Q & A

Q. What are the key synthetic pathways for 4'-Piperidinomethyl-2-trifluoromethylbenzophenone?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves coupling a benzophenone derivative (e.g., 2-trifluoromethylbenzoyl chloride) with a piperidine-containing reagent. For example, describes analogous syntheses using column chromatography (n-hexane/EtOAC 5:5) for purification, achieving yields of 75–84%. Critical steps include optimizing reaction time and temperature to minimize by-products. Structural analogs are often characterized via ¹H/¹³C NMR, HPLC (95% purity at 254 nm), and elemental analysis .

Q. How is the compound structurally characterized in academic research?

Methodological characterization includes:

- ¹H/¹³C NMR spectroscopy : Assigns chemical shifts to protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) and the piperidine ring. For example, piperidine methylene protons appear at δ 2.35–3.75 ppm in analogs .

- HPLC : Determines purity (>95% in ) using methanol/buffer mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content discrepancies <0.3% in ) .

Q. What are the key physicochemical properties influencing its reactivity?

Predicted properties (based on structural analogs ):

- pKa : ~8.3 ± 0.1 (basic piperidine nitrogen).

- Lipophilicity : Enhanced by the trifluoromethyl group (logP ~3.5).

- Solubility : Low in aqueous buffers; typically dissolved in DMSO or methanol for biological assays.

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity and metabolic stability?

The CF₃ group enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets. highlights its role in improving metabolic stability in drug candidates by resisting oxidative degradation. Comparative studies () show CF₃-containing analogs exhibit 2–5× higher activity than non-fluorinated counterparts in enzyme inhibition assays .

Q. How can structural-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on:

- Positional isomerism : 2-CF₃ vs. 3-CF₃ substitution alters steric interactions (e.g., 3-CF₃ analogs in show distinct docking poses vs. 2-CF₃).

- Piperidine modifications : N-methylation or ring expansion (e.g., to azepane) modulates bioavailability. shows 4-methylpiperazinyl analogs improve solubility by 30% .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay conditions : Buffer pH (e.g., pH 4.6 in ) affects ionization states.

- Purity : HPLC traces () must confirm >95% purity to exclude confounding impurities.

- Cell-line variability : Cross-validate results in ≥2 cell models (e.g., HEK293 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.